5-(Aminomethyl)quinoxalin-6-ol
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Overview
Description
5-(Aminomethyl)quinoxalin-6-ol is a heterocyclic compound that contains a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The compound’s molecular formula is C₉H₉N₃O, and it has a molecular weight of 175.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)quinoxalin-6-ol typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives, followed by further functionalization. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then subjected to aminomethylation and hydroxylation reactions .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)quinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
5-(Aminomethyl)quinoxalin-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, fluorescent materials, and optoelectronic devices
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)quinoxalin-6-ol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. The compound may also interact with cellular receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Shares structural similarities with quinoxaline and exhibits comparable pharmacological properties.
Phthalazine: Another isomeric form of quinoxaline with distinct biological activities
Uniqueness
5-(Aminomethyl)quinoxalin-6-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(aminomethyl)quinoxalin-6-ol |
InChI |
InChI=1S/C9H9N3O/c10-5-6-8(13)2-1-7-9(6)12-4-3-11-7/h1-4,13H,5,10H2 |
InChI Key |
FKFKWQZAJMWUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1O)CN |
Origin of Product |
United States |
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